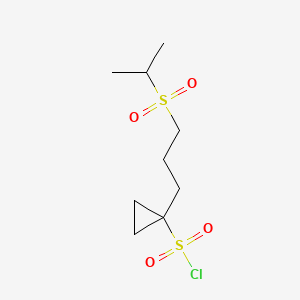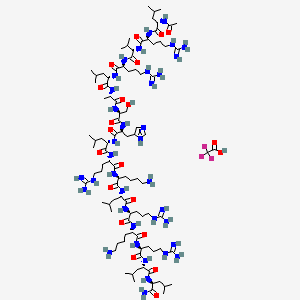![molecular formula C7H13NO2S B15327866 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid, also known as S-(2-methylprop-1-en-1-yl)cysteine, is a compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfanyl group attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 2-methylprop-1-en-1-yl sulfide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated purification systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and disulfide bridges with proteins, influencing their structure and function. This compound can modulate enzyme activity and participate in redox reactions, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar structure but lacking the 2-methylprop-1-en-1-yl group.
Methionine: Another sulfur-containing amino acid with a different side chain structure.
Homocysteine: Similar to cysteine but with an additional methylene group in the side chain.
Uniqueness
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C7H13NO2S |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
2-amino-3-(2-methylprop-1-enylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)3-11-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) |
Clave InChI |
KIYXABDWQXDYTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CSCC(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
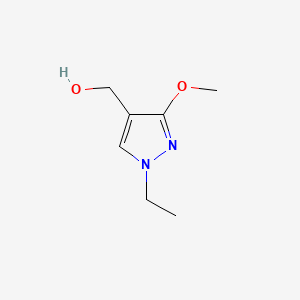
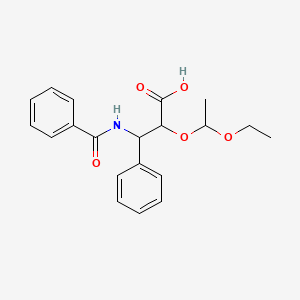
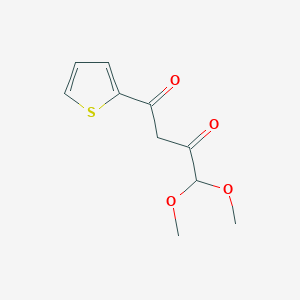
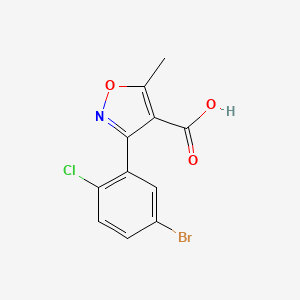

![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)

